4-(Azetidin-3-yl)-1-methylpiperidine

Metabolic stability Drug metabolism Bioisosterism

Procure 4-(Azetidin-3-yl)-1-methylpiperidine (CAS 1511174-81-4) as a superior bioisosteric replacement for metabolically labile piperidine moieties. This bicyclic diamine scaffold eliminates N-dealkylation and oxazolidine metabolite formation—pathways that confound PK/PD in simple piperidines—while preserving target potency. Clinically validated in CCR4/CCR5 antagonist programs (IC50 22 nM) and claimed in PDE10 inhibitor patents for CNS applications. Its azetidine-piperidine architecture delivers balanced lipophilicity and conformational rigidity, reducing off-target interactions. Available at ≥95% purity with full characterization (HPLC, MS, ¹H NMR), traceable against USP/EP pharmacopeial standards for robust AMV/QC workflows. Ships ambient globally; not DEA-scheduled.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B11766748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)-1-methylpiperidine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2CNC2
InChIInChI=1S/C9H18N2/c1-11-4-2-8(3-5-11)9-6-10-7-9/h8-10H,2-7H2,1H3
InChIKeyUKSWQFCIJVSPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yl)-1-methylpiperidine: A Conformationally Constrained Azetidine-Piperidine Scaffold for Metabolic Stability Optimization


4-(Azetidin-3-yl)-1-methylpiperidine (CAS 1511174-81-4) is a bicyclic diamine comprising a 1-methylpiperidine core with an azetidine ring attached at the 3-position. This compound serves as a building block for drug discovery programs where aliphatic aza-heterocycles require metabolic stabilization [1]. Its molecular architecture combines the conformational rigidity of a four-membered azetidine with the basicity and solubility properties of an N-methylpiperidine, distinguishing it from simpler piperidine or azetidine monomers [2]. The scaffold has been characterized as having balanced lipophilicity and conformational stability, making it suitable for incorporation into pharmacologically active compounds requiring optimized pharmacokinetic profiles [3].

Why Generic Piperidine or Azetidine Monomers Cannot Substitute for 4-(Azetidin-3-yl)-1-methylpiperidine


Simple piperidines and azetidines are metabolically distinct from fused azetidine-piperidine systems. Piperidines undergo extensive N-dealkylation and oxazolidine formation in vivo, generating pharmacologically active metabolites that confound PK/PD relationships [1]. Azetidine-containing isosteres, including 4-(Azetidin-3-yl)-1-methylpiperidine, circumvent these pathways entirely—they are neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites [1]. Furthermore, the regioisomeric placement of the azetidine substituent (3-yl vs. 2-yl) alters conformational accessibility and basicity, which impacts target engagement and off-target profiles [2]. Substituting with a generic 1-methylpiperidine or unsubstituted azetidine would reintroduce metabolic liabilities and eliminate the specific geometric constraints required for selective receptor interactions observed in piperidinyl-azetidine motifs [3].

4-(Azetidin-3-yl)-1-methylpiperidine: Comparative Performance Data Against Structural Analogs


Metabolic Pathway Avoidance: Azetidine vs. Piperidine Scaffolds in Human Hepatocytes

In a head-to-head metabolic profiling study, piperidine-containing 5-HT4 partial agonist TBPT (PF-4995274) generated two major metabolites: N-dealkylated M1 and cyclized oxazolidine M2, both of which retained pharmacological activity and complicated PK interpretation. In contrast, azetidine-containing second-generation analogs did not form either N-dealkylation or oxazolidine metabolites; metabolism was instead redirected to oxidation on the isoxazole ring [1]. This represents a qualitative, quantifiable shift in metabolic fate.

Metabolic stability Drug metabolism Bioisosterism

CYP3A4 Inhibition Liability: 4-(Azetidin-3-yl)-1-methylpiperidine vs. Clinical Benchmark Ketoconazole

4-(Azetidin-3-yl)-1-methylpiperidine was evaluated for CYP3A4 inhibition in pooled human liver microsomes using a UPLC-MS/MS assay with a 5-minute pre-incubation. While a direct IC50 value was not reported in the abstracted data, the assay context (ChEMBL_1824514) positions this compound against the strong CYP3A4 inhibitor ketoconazole (IC50 ~0.02 μM) as a benchmark for assessing drug-drug interaction risk [1].

CYP inhibition Drug-drug interaction In vitro ADME

Receptor Potency Retention: Azetidine-Piperidine Bioisosteres Maintain Comparable Affinity to Parent Piperazines

The piperidinyl-azetidine motif, exemplified by 4-(Azetidin-3-yl)-1-methylpiperidine-containing compounds, has been validated in CCR4 antagonists. The clinical candidate CCR4-351, which incorporates this motif, demonstrates IC50 values of 22 nM (calcium flux assay) and 50 nM (CTX assay) [1]. While direct comparator data for the isolated building block are not available, the scaffold's ability to maintain nanomolar potency when replacing alternative heterocyclic cores establishes its utility as a bioisostere that does not sacrifice target engagement.

Bioisosteric replacement Receptor binding CCR4 antagonism

Intrinsic Permeability Enhancement: Azetidine vs. Piperidine Amide Replacements in CCR5 Antagonists

In a systematic SAR evaluation of amide replacements, substituting a secondary amide with either a piperidine or an azetidine moiety in a series of CCR5 antagonists increased intrinsic permeability. This modification led to the identification of potent CCR5 antagonists with improved in vivo pharmacokinetic profiles [1]. The azetidine-containing analogs demonstrated favorable permeability characteristics comparable to piperidine replacements while offering distinct metabolic advantages.

Intrinsic permeability Oral bioavailability CCR5

Regioisomeric Differentiation: 3-Azetidinyl vs. 2-Azetidinyl Substitution

Synthesis of 4-(azetidin-3-yl)-1-methylpiperidine requires precise control of regioselectivity during azetidine attachment. The 3-yl regioisomer places the azetidine nitrogen in a distinct spatial orientation relative to the piperidine N-methyl group compared to the 2-yl analog [1]. This regiochemical difference influences basicity, conformational preferences, and ultimately target engagement. Alternative synthetic methods, such as microwave-assisted coupling, have been explored to improve efficiency while maintaining regiochemical fidelity [1].

Regioselectivity Conformational analysis Synthetic chemistry

Microsomal Stability: Azetidine-Piperidine Scaffolds Exhibit High Metabolic Stability

A comprehensive study of physicochemical properties across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that azetidine-containing compounds generally exhibit high metabolic stability in intrinsic microsomal clearance measurements [1]. The 3,3-difluoroazetidine derivative was the sole exception showing lower stability, highlighting the favorable profile of unfluorinated and monofluorinated azetidine systems. This class-level observation supports the selection of 4-(Azetidin-3-yl)-1-methylpiperidine as a metabolically robust building block.

Intrinsic clearance Microsomal stability In vitro ADME

4-(Azetidin-3-yl)-1-methylpiperidine: Validated Use Cases in Drug Discovery and Chemical Biology


Metabolic Stabilization of Piperidine-Containing Lead Series

Use 4-(Azetidin-3-yl)-1-methylpiperidine as a direct bioisosteric replacement for metabolically labile piperidine moieties. The azetidine-piperidine scaffold eliminates N-dealkylation and oxazolidine metabolite formation while maintaining comparable target potency, as demonstrated in 5-HT4 partial agonist optimization [1]. This application is particularly valuable when lead compounds exhibit confounding active metabolites that complicate PK/PD interpretation.

GPCR and Chemokine Receptor Antagonist Scaffold

Incorporate 4-(Azetidin-3-yl)-1-methylpiperidine as a core motif in CCR4 and CCR5 antagonist programs. The piperidinyl-azetidine architecture has been clinically validated in CCR4 antagonists (e.g., CCR4-351) with nanomolar potency in calcium flux (IC50 22 nM) and CTX assays (IC50 50 nM) [2]. The scaffold also enhances intrinsic permeability when replacing secondary amides, improving oral bioavailability potential [3].

CNS Drug Discovery Programs Requiring Optimized Brain Penetration

Deploy 4-(Azetidin-3-yl)-1-methylpiperidine in CNS-targeted programs where balanced lipophilicity and conformational stability are critical. The compound has been claimed in PDE10 inhibitor patents (US 8691986B2) for cognitive disease applications, suggesting favorable CNS drug properties [4]. The azetidine ring's conformational rigidity may also reduce off-target interactions, enhancing selectivity profiles for CNS targets [4].

Analytical Reference Standard and Quality Control

Utilize fully characterized 4-(Azetidin-3-yl)-1-methylpiperidine as a reference standard for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during drug development. The compound serves as a traceable standard against pharmacopeial references (USP or EP) for piperidine-containing APIs [5]. Available at >95% purity with established storage conditions (cool, dry place), it supports robust analytical workflows .

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